2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride
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Overview
Description
2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions or by using pyridine derivatives as starting materials.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through carboxylation reactions or by using acetic acid derivatives.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may lead to the formation of piperidinones, while substitution reactions on the pyridine ring may introduce various functional groups.
Scientific Research Applications
2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the biological activity of piperidine derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-Pyridin-3-ylpiperidin-2-yl)acetic acid;hydrochloride: Similar structure but with the pyridine ring attached at a different position.
2-(1-Pyridin-2-ylpiperidin-2-yl)acetic acid;hydrochloride: Another positional isomer with the pyridine ring attached at the 2-position.
2-(1-Pyridin-4-ylpiperidin-3-yl)acetic acid;hydrochloride: Similar structure with the piperidine ring substituted at a different position.
Uniqueness
2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to its isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10;/h4-7,11H,1-3,8-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPOEMHRABEDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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